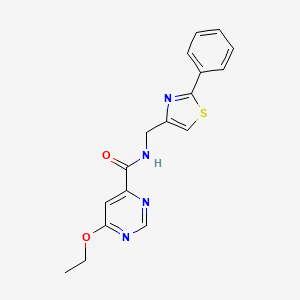

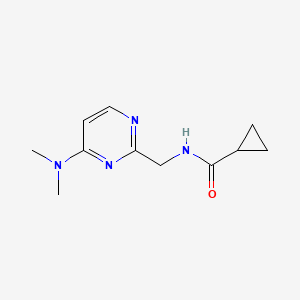

N1-phenyl-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with primary anilines . For example, the reactions of 4-aryl-1-tosyl-1,2,3-triazoles with substituted primary 2- or 4-nitroanilines, catalyzed by dirhodium tetrapivalate, were used to synthesize stable (Z)-N-aryl-N’-tosylethene-1,2-diamines .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the reactions of 4-aryl-1-tosyl-1,2,3-triazoles with substituted primary 2- or 4-nitroanilines, catalyzed by dirhodium tetrapivalate, were used to synthesize stable (Z)-N-aryl-N’-tosylethene-1,2-diamines .Applications De Recherche Scientifique

Orexin Receptor Modulation

Research involving tetrahydroisoquinoline derivatives, such as studies on orexin receptors, demonstrates the potential use of these compounds in modulating sleep-wake cycles and related pharmacological effects. For instance, the blockade of orexin-1 receptors attenuates the sleep-promoting effects mediated by selective orexin-2 receptor blockade, hinting at the complexity of orexin receptor interactions in sleep regulation (Dugovic et al., 2009).

Anticancer Activity

Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure synthesized through a one-pot three-component method exhibited moderate to high levels of antitumor activities against several cancer cell lines, suggesting a potential application in discovering new anticancer agents (Fang et al., 2016).

Organic-Inorganic Hybrid Materials

Tetrahydroisoquinoline derivatives have also been explored in the synthesis of organic-inorganic hybrid materials, demonstrating their utility in creating compounds with unique structural and functional properties for potential applications in electronics, optics, and catalysis (Qu et al., 2014).

Dopamine Receptor Ligands

Substituted tetrahydroisoquinolines have been evaluated as selective antagonists for the orexin 1 receptor, indicating their relevance in drug addiction therapy by modulating reward processes (Perrey et al., 2013).

Electrochemical Sensing

The electrochemical behavior of ligands like phenanthrolines on surfaces such as multiwalled carbon nanotubes highlights the potential of tetrahydroisoquinoline derivatives in developing selective recognition systems for ions like copper and for sensing applications, such as hydrogen peroxide detection (Gayathri & Kumar, 2014).

Propriétés

IUPAC Name |

N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-N-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S/c1-17-9-13-21(14-10-17)32(30,31)27-15-5-6-18-11-12-20(16-22(18)27)26-24(29)23(28)25-19-7-3-2-4-8-19/h2-4,7-14,16H,5-6,15H2,1H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBOAQKHLUEICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid](/img/structure/B2641155.png)

![2-Chloro-1-[4-[1-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]propan-1-one](/img/structure/B2641157.png)

![(3R,3aR,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/no-structure.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide](/img/structure/B2641159.png)

![5-((2,4-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641165.png)

![methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2641169.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2641170.png)

![6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide](/img/structure/B2641173.png)

![Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2641174.png)